molecular formula C9H8BrN3 B1338708 4-(4-bromophenyl)-1H-imidazol-2-amine CAS No. 60472-19-7

4-(4-bromophenyl)-1H-imidazol-2-amine

Cat. No. B1338708
CAS RN: 60472-19-7
M. Wt: 238.08 g/mol
InChI Key: GSAJNSOGHXPZOR-UHFFFAOYSA-N
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Description

The compound "4-(4-bromophenyl)-1H-imidazol-2-amine" is a derivative of imidazole, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms in non-adjacent positions. The presence of a bromophenyl group at the 4-position indicates that this compound could be of interest in various chemical reactions and potentially in the development of pharmaceuticals due to the reactivity of the bromine atom and the versatility of the imidazole ring.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through several methods. One such method is a one-pot, four-component synthesis, which involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to afford functionalized imidazoles . Another approach is the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to yield substituted benzimidazoles . Additionally, a catalyst-free one-pot four-component synthesis using a neutral ionic liquid has been described for the synthesis of polysubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often studied using single-crystal X-ray analysis. Quantum-chemical calculations can be used to study interaction energies between molecules, which helps in understanding the levels of crystal structure organization and the types of interactions causing their formation . The presence of substituents on the imidazole ring can significantly influence the molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the reaction outcome . The bromophenyl group in particular can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing bromine atom, which activates the ring towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-bromophenyl)-1H-imidazol-2-amine" would likely include moderate solubility in organic solvents due to the presence of both aromatic and amine groups. The bromine atom may also allow for further functionalization through various organic reactions. The compound's melting point, boiling point, and stability would depend on the specific substituents and their positions on the imidazole ring. The presence of hydrogen bonding motifs, as seen in related structures, suggests that this compound could also form stable crystal structures .

Scientific Research Applications

Synthesis and Derivatives

4-(4-bromophenyl)-1H-imidazol-2-amine is a compound with potential in the synthesis of various derivatives. For example, Lygin and Meijere (2009) demonstrated that o-Bromophenyl isocyanide, closely related to 4-(4-bromophenyl)-1H-imidazol-2-amine, reacts with primary amines under specific conditions to yield 1-substituted benzimidazoles, which are valuable in various chemical applications (Lygin & Meijere, 2009). Similarly, in 2017, Yang et al. reported an efficient synthesis method for 1-(4-bromophenyl)-1H-tetrazol-5-amine, a compound structurally similar to 4-(4-bromophenyl)-1H-imidazol-2-amine, leading to the creation of various amide derivatives (Yang et al., 2017).

Biological Applications

Imidazole derivatives, including those structurally related to 4-(4-bromophenyl)-1H-imidazol-2-amine, have demonstrated promising biological activities. Bukhari et al. (2013) synthesized a series of compounds similar to 4-(4-bromophenyl)-1H-imidazol-2-amine and evaluated them for phosphodiesterase inhibition and antimicrobial activities, showing notable results in both areas (Bukhari et al., 2013). Furthermore, research by Narwal et al. (2012) also supports the antimicrobial potential of imidazole derivatives, highlighting their significance in the development of new therapeutic agents (Narwal et al., 2012).

Chemical Properties and Synthesis

The chemical properties and synthesis pathways of compounds like 4-(4-bromophenyl)-1H-imidazol-2-amine are of considerable interest. For instance, Hu (2009) explored the synthesis and reaction mechanism of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, demonstrating the versatility and complexity of reactions involving these types of compounds (Hu, 2009).

Potential for Photocatalytic and Sorption Applications

Compounds structurally related to 4-(4-bromophenyl)-1H-imidazol-2-amine have shown potential in photocatalytic and sorption applications. Fu et al. (2014) synthesized metal-organic frameworks based on a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand, showing their efficiency in the capture of small hydrocarbons and photocatalytic properties (Fu et al., 2014).

  • Direct and Indirect Mental Health Effects : Climate change directly affects mental health through extreme weather events, causing trauma, PTSD, depression, and anxiety. Indirect effects include societal and environmental changes, such as displacement and reduced community cohesion, further exacerbating mental health issues (Clayton, 2021).

  • Climate Anxiety : There's growing recognition of 'climate anxiety', where individuals experience significant distress due to their concerns about climate change. This anxiety can be either adaptive or maladaptive, requiring clinical attention in severe cases (Clayton, 2020).

  • Impact on Specific Populations : Certain populations, including those with pre-existing mental health conditions, women, children, and marginalized groups, are more vulnerable to the mental health impacts of climate change. These impacts are often disproportionate and exacerbate existing inequalities (Hrabok, Delorme, & Agyapong, 2020).

  • Role of Healthcare Professionals : Mental health professionals need to be equipped as agents for climate action, recognizing the interplay between mental health and climate change. This includes acknowledging the mental health effects of infectious diseases, which may become more frequent due to climate change and biodiversity loss (Power et al., 2022).

  • Policy Implications : Global health systems must be prepared to address the mental health impacts of climate change, advocating for disaster-resilient infrastructure and human services to mitigate these effects (Liu, Potter, & Zahner, 2020).

properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAJNSOGHXPZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288271
Record name 5-(4-Bromophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1H-imidazol-2-amine

CAS RN

60472-19-7
Record name 5-(4-Bromophenyl)-1H-imidazol-2-amine
Source CAS Common Chemistry
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Record name 5-(4-Bromophenyl)-1H-imidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-1H-imidazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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